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molecular formula C16H15N5 B1647925 N-(3-amino-4-methylphenyl)-4-(pyridin-3-yl)-2-pyrimidine-amine

N-(3-amino-4-methylphenyl)-4-(pyridin-3-yl)-2-pyrimidine-amine

Cat. No. B1647925
M. Wt: 277.32 g/mol
InChI Key: PYUGCRTUSJFWNM-UHFFFAOYSA-N
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Patent
US07595323B2

Procedure details

N-(4-methyl-3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (34 g, 0.11 mol) and stannous chloride dihydrate (124.5 g, 0.55 mol) were dissolved in a solvent mixture of ethyl acetate and ethanol (300 ml, 10/1, v/v) and reacted under reflux for 26 hours. The reaction mixture was cooled to room temperature, washed with 10% aqueous hydrochloric acid solution, concentrated, and subjected to column chromatography (chloroform/methanol=9/1, v/v) to give N-(3-amino-4-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (32 g).
Name
N-(4-methyl-3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine
Quantity
34 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
124.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[N:14]=[C:13]([C:15]3[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=3)[CH:12]=[CH:11][N:10]=2)=[CH:4][C:3]=1[N+:21]([O-])=O>C(OCC)(=O)C.C(O)C>[NH2:21][C:3]1[CH:4]=[C:5]([NH:8][C:9]2[N:14]=[C:13]([C:15]3[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=3)[CH:12]=[CH:11][N:10]=2)[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
N-(4-methyl-3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine
Quantity
34 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1)[N+](=O)[O-]
Name
stannous chloride dihydrate
Quantity
124.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
v/v) and reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 26 hours
Duration
26 h
WASH
Type
WASH
Details
washed with 10% aqueous hydrochloric acid solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC1=NC=CC(=N1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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